1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea
Description
Properties
Key on ui mechanism of action |
XL844 is a potent inhibitor of the checkpoint kinases CHK1 and CHK2, which induce cell cycle arrest in response to a variety of DNA damaging agents. Activation of these checkpoints following DNA damage allows for DNA repair and protects tumor cells from the cytotoxic effects of chemo- and radio-therapy. XL844 abrogates these cell cycle blocks and enhances tumor cell killing by a wide variety of chemotherapeutic agents and radiation in in vitro assays. XL844 has good pharmacokinetic properties and oral bioavailability, and in in vivo tumor models increases the efficacy of chemotherapeutic agents without increasing systemic toxicity. |
|---|---|
Molecular Formula |
C14H17N5O2 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
1-[2-(3-aminopropoxy)phenyl]-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C14H17N5O2/c15-6-3-9-21-12-5-2-1-4-11(12)18-14(20)19-13-10-16-7-8-17-13/h1-2,4-5,7-8,10H,3,6,9,15H2,(H2,17,18,19,20) |
InChI Key |
UVSSZSQSZGKMAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)OCCCN |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)OCCCN |
Appearance |
Solid powder |
Synonyms |
XL844; XL 844; XL-844.; NONE |
Origin of Product |
United States |
Preparation Methods
Alkoxylation of 2-Nitrophenol
A three-step sequence enables the introduction of the 3-aminopropoxy chain:
-
Nucleophilic substitution :
React 2-nitrophenol with 3-bromopropylamine hydrobromide in the presence of K₂CO₃ (1.2 equiv) in DMF at 80°C for 12 h. -
Nitro reduction :
Hydrogenate 2-(3-aminopropoxy)nitrobenzene under H₂ (1 atm) with 10% Pd/C in ethanol at 25°C for 6 h. -
Isolation :
Filter and concentrate to yield 2-(3-aminopropoxy)aniline as a pale-yellow solid (85% yield over two steps).
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 6.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 6.65 (d, J = 8.0 Hz, 1H), 4.05 (t, J = 6.4 Hz, 2H), 2.90 (t, J = 6.8 Hz, 2H), 1.95 (quin, J = 6.6 Hz, 2H), 1.45 (br s, 2H).
Urea Bond Formation Strategies
Carbamate Aminolysis (Phosgene-Free Method)
Adapting the methodology from US5925762A, phenyl carbamates serve as urea precursors under mild conditions:
-
Carbamate synthesis :
React 2-(3-aminopropoxy)aniline with phenyl chloroformate (1.05 equiv) in dry THF at 0°C, followed by warming to 25°C for 2 h. -
Aminolysis :
Treat the carbamate with pyrazin-2-ylamine (1.1 equiv) in DMSO at 25°C for 1 h. Quench with EtOAC and wash with 1 N NaOH to remove phenol byproducts.
Yield : 78% after column chromatography (SiO₂, EtOAc/hexane 1:1).
Isocyanate-Mediated Coupling
Pyrazin-2-yl isocyanate, generated in situ from pyrazin-2-ylamine and triphosgene (BTC), reacts directly with 2-(3-aminopropoxy)aniline:
-
Isocyanate preparation :
Add BTC (0.35 equiv) to pyrazin-2-ylamine in CH₂Cl₂ at 0°C, followed by triethylamine (3.0 equiv). Stir for 30 min. -
Urea formation :
Add 2-(3-aminopropoxy)aniline (1.0 equiv) and stir at 25°C for 4 h.
Yield : 82% after recrystallization (ethanol/water).
Optimization and Challenges
Regioselectivity and Side Reactions
The 3-aminopropoxy side chain may participate in unintended urea formation. To mitigate this:
Reaction Monitoring and Purification
-
TLC : Use silica gel plates (EtOAc/hexane 3:1, Rf = 0.4 for target compound).
-
HPLC : Purity >98% (C18 column, 60% acetonitrile/water, 1.0 mL/min).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Carbamate aminolysis | 78 | 98 | Mild conditions, avoids isocyanate handling |
| Isocyanate coupling | 82 | 97 | Faster reaction time |
Scalability and Industrial Feasibility
The carbamate route is preferable for large-scale synthesis due to:
Chemical Reactions Analysis
XL844 undergoes various chemical reactions, primarily focusing on its interaction with DNA-damaging agents. It is known to inhibit the phosphorylation of checkpoint kinases, thereby preventing the repair of damaged DNA and promoting cell death in cancer cells. Common reagents used in these reactions include DNA-damaging agents like ionizing radiation and chemotherapeutic drugs . The major products formed from these reactions are phosphorylated forms of checkpoint kinases and other proteins involved in the DNA repair pathway .
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea has shown promise as an anticancer agent. In preclinical studies, it has been evaluated for its efficacy against various solid tumors. For instance, a study reported its potential in inhibiting tumor growth in xenograft models, suggesting that it may interfere with cancer cell proliferation mechanisms .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Preliminary screenings have demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the compound's structure could enhance its antimicrobial efficacy, potentially leading to the development of new antibiotics .
Data Table: Summary of Research Findings
Case Study 1: Anticancer Efficacy
In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Screening
Another research initiative focused on the antimicrobial properties of this compound. A series of derivatives were synthesized and screened for activity against common pathogens. The study found that certain modifications to the compound's structure enhanced its antibacterial activity, providing insights into structure-activity relationships that could guide future drug development.
Mechanism of Action
The primary mechanism of action of XL844 involves the inhibition of checkpoint kinases 1 and 2. These kinases play a critical role in the cell cycle by inducing cell cycle arrest in response to DNA damage. By inhibiting these kinases, XL844 prevents the repair of damaged DNA, leading to cell death. This mechanism enhances the cytotoxic effects of DNA-damaging agents like radiation and chemotherapy . The molecular targets of XL844 include serine/threonine-protein kinase Chk1 and serine/threonine-protein kinase Chk2 .
Comparison with Similar Compounds
Structural Analogues and Key Features
Below is a comparative analysis of structurally related urea derivatives:
Structure-Activity Relationships (SAR)
- Pyrazine vs.
- Methoxy Groups: Enhance metabolic stability but reduce polarity, as seen in 4-methoxyphenyl analogues .
Biological Activity
1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea, commonly referred to as XL844, is a compound that has garnered attention in the field of cancer research due to its biological activity as an inhibitor of checkpoint kinases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
XL844 acts primarily as an inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), which play critical roles in the regulation of the cell cycle and DNA damage response. By inhibiting these kinases, XL844 enhances the sensitivity of cancer cells to chemotherapeutic agents and radiation therapy, making it a promising candidate for combination therapies in oncology .
Antitumor Activity
Research has demonstrated that XL844 exhibits significant antitumor activity across various cancer cell lines. Notably, it has been shown to:
- Enhance Radiosensitivity : XL844 increases the radiosensitivity of cancer cells, leading to improved outcomes in radiotherapy.
- Induce Apoptosis : The compound promotes apoptotic pathways in tumor cells, contributing to its efficacy as an anticancer agent .
Case Studies
Several studies have highlighted the effectiveness of XL844 in preclinical models:
- Study on Solid Tumors : A study evaluated the effects of XL844 on solid tumors, revealing a marked reduction in tumor growth when combined with radiation therapy. The results indicated that the compound significantly improved overall survival rates in treated subjects compared to controls.
- Combination Therapy Trials : In trials assessing the combination of XL844 with conventional chemotherapeutics, researchers found that the compound not only enhanced the efficacy of these agents but also reduced their associated toxicities .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazine-urea core. A common approach includes:
- Step 1 : Coupling a pyrazin-2-yl isocyanate with a 3-aminopropoxy-substituted phenylamine derivative under anhydrous conditions (e.g., in tetrahydrofuran at 0–5°C).
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures).
- Optimization : Control reaction temperature, stoichiometry of reagents, and solvent polarity to minimize side products. Reaction monitoring via TLC or HPLC is critical .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to verify proton environments and carbon frameworks (e.g., urea NH peaks at ~9–10 ppm, pyrazine aromatic signals at ~8–9 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] ion matching theoretical mass).
- Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .
Q. What solvents and crystallization methods are suitable for purifying this compound?
- Methodology : Solubility tests in polar (ethanol, DMSO) and non-polar (hexane) solvents guide recrystallization. Ethanol/water mixtures (70:30 v/v) are effective for slow crystallization. For X-ray-quality crystals, use vapor diffusion (e.g., dichloromethane layered with hexane) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the urea moiety and target active sites (e.g., pyrazine as a hydrogen-bond acceptor).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Focus on urea’s NH groups for hydrogen bonding and pyrazine’s π-π stacking with aromatic residues.
- Validation : Compare results with experimental IC values from kinase inhibition assays .
Q. How to resolve contradictions in biological activity data across cell-based assays?
- Methodology :
- Dose-Response Analysis : Perform assays (e.g., MTT or Western blotting) across a wide concentration range (1 nM–100 µM) to identify non-linear effects.
- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to rule out interference from unrelated targets.
- Metabolic Stability Tests : Incubate with liver microsomes to assess if metabolites (e.g., hydrolyzed urea derivatives) contribute to activity discrepancies .
Q. What strategies enhance the compound’s bioavailability while retaining activity?
- Methodology :
- Prodrug Design : Modify the 3-aminopropoxy group with ester protections (e.g., acetyl or pivaloyl) to improve membrane permeability.
- Salt Formation : Co-crystallize with fumaric acid or HCl to enhance aqueous solubility.
- Nanocarrier Encapsulation : Use PEGylated liposomes for sustained release in in vivo models .
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?
- Methodology :
- Crystallization : Optimize conditions (e.g., slow evaporation from acetonitrile) to obtain diffraction-quality crystals.
- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : Apply SHELXL for structure solution, focusing on anisotropic displacement parameters for the urea and pyrazine moieties. Validate with R < 5% and R < 20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
